molecular formula C20H23NO6 B11643622 ethyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11643622
M. Wt: 373.4 g/mol
InChI Key: QUICTTLUOYQNEZ-VBKFSLOCSA-N
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Description

Ethyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole core, followed by the introduction of the benzylidene group and other substituents. Common reagents used in these reactions include aldehydes, esters, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Ethyl (4Z)-4-[4-(methoxycarbonyl)benzylidene]-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

    Pyrrole Derivatives: Compounds with similar pyrrole cores but different substituents.

    Benzylidene Compounds: Molecules featuring benzylidene groups with varying functional groups.

    Methoxyethyl Esters: Esters with methoxyethyl groups, which may have different biological activities.

Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl (4Z)-4-[(4-methoxycarbonylphenyl)methylidene]-1-(2-methoxyethyl)-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C20H23NO6/c1-5-27-20(24)17-13(2)21(10-11-25-3)18(22)16(17)12-14-6-8-15(9-7-14)19(23)26-4/h6-9,12H,5,10-11H2,1-4H3/b16-12-

InChI Key

QUICTTLUOYQNEZ-VBKFSLOCSA-N

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)C(=O)OC)CCOC)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)C(=O)OC)CCOC)C

Origin of Product

United States

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